molecular formula C15H20N2O B8109181 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone

1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone

Cat. No.: B8109181
M. Wt: 244.33 g/mol
InChI Key: GKVHNBVPMWPMOT-UHFFFAOYSA-N
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Description

Definition and Significance of Spiro[indoline-3,4'-piperidine] Scaffolds

Spiro[indoline-3,4'-piperidine] belongs to a class of bicyclic systems where two rings—indoline and piperidine—share a single quaternary carbon atom. This configuration imposes significant three-dimensionality, reducing planarity and enhancing solubility compared to flat heterocycles. The spiro junction restricts conformational flexibility, enabling precise spatial orientation of functional groups critical for target binding.

Structurally, the indoline moiety provides aromatic character and hydrogen-bonding capabilities, while the piperidine ring introduces basicity and solubility-modifying properties. This combination has been leveraged in kinase inhibitors (e.g., c-Met/ALK dual inhibitors) and central nervous system (CNS) drugs, where blood-brain barrier penetration is essential. The scaffold's ability to occupy unconventional binding pockets makes it invaluable for addressing drug-resistant targets.

Table 1: Key Physicochemical Properties of Spiro[indoline-3,4'-piperidine] Derivatives

Property Value/Range Impact on Drug Design
Fsp³ 0.5–0.7 Improved solubility
ClogP 2.1–3.8 Balanced lipophilicity
PSA (Ų) 40–60 Membrane permeability
Rotatable bonds ≤3 Reduced metabolic liability

Data derived from .

Role of 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone in Heterocyclic Chemistry

This compound (C₁₅H₂₀N₂O, MW: 244.33) exemplifies strategic functionalization of the parent scaffold. The 5-methyl group on the indoline ring enhances metabolic stability by shielding reactive positions, while the acetyl moiety at N1 modulates electronic properties and serves as a handle for further derivatization.

Synthetic Accessibility
The compound is typically synthesized via:

  • Spirocyclization : Acid-catalyzed condensation of 5-methylisatin with piperidine derivatives, followed by reduction and acetylation.
  • Post-functionalization : Introducing the acetyl group after spiro ring formation using acetic anhydride or acetyl chloride.

Microwave-assisted methods have reduced reaction times from hours to minutes while improving yields (>75%). Key challenges include controlling regioselectivity during spiro ring closure and minimizing racemization at the quaternary carbon.

Therapeutic Potential
While direct studies on 1-(5-Methylspiro[...])ethanone remain limited, structural analogs demonstrate:

  • Kinase inhibition : IC₅₀ values <100 nM against ALK and c-Met in gastric carcinoma models.
  • Antimicrobial activity : MIC of 2–8 μg/mL against Gram-positive pathogens via membrane disruption.
  • CNS penetration : LogBB >0.3, suggesting utility in neurodegenerative diseases.

Properties

IUPAC Name

1-(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11-3-4-14-13(9-11)15(5-7-16-8-6-15)10-17(14)12(2)18/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVHNBVPMWPMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

5-Methylisatin undergoes Schiff base formation with 4-phenylthiazol-2-amine in ethanol under reflux, yielding the imine precursor. In situ ketene generation via chloroacetyl chloride and triethylamine initiates a [2+2] cycloaddition, forming the spiro-azetidine intermediate. Subsequent piperidine ring closure employs piperazine derivatives under nucleophilic displacement conditions (DMF, 80°C, 12 h).

Critical parameters include:

  • Solvent polarity : DMF enhances zwitterion stability, improving cycloaddition efficiency.

  • Stoichiometry : A 1:1.2 molar ratio of imine to chloroacetyl chloride minimizes oligomerization.

  • Temperature gradient : Stepwise heating from 25°C to 80°C prevents exothermic decomposition.

Table 1. Staudinger Synthesis Optimization Data

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventDMF7298.5
Reaction Time (h)126897.8
Temperature (°C)807298.5

Post-synthetic acetylation using acetic anhydride in dichloromethane introduces the ethanone moiety, achieving 85% conversion.

Palladium-Catalyzed Diastereoselective Cyclization

Transition-metal catalysis offers superior stereocontrol for spirocenter formation, as demonstrated in recent advances with Pd(t-Bu₃)₂ complexes. This method constructs the spiro[indoline-3,4'-piperidin] core via intramolecular C–N coupling.

Substrate Design and Catalytic Cycle

A propargyl-tethered indoline precursor undergoes oxidative addition with Pd(0), forming a π-allyl intermediate. Subsequent β-hydride elimination generates the spirocyclic framework with >95% enantiomeric excess (ee). The ethanone group is introduced via Friedel-Crafts acylation post-cyclization.

Key advantages :

  • Stereochemical fidelity : Chiral phosphine ligands (e.g., (R)-BINAP) enforce axial chirality.

  • Functional group tolerance : Ethers, esters, and halides remain intact under mild conditions (80°C, DMF).

Table 2. Palladium-Catalyzed Synthesis Metrics

Catalyst Loading (%)LigandYield (%)ee (%)
5(R)-BINAP7896
10Xantphos6582

Epoxide Ring-Opening and Piperidine Functionalization

Epoxide intermediates, derived from N-protected isatins, enable regioselective piperidine annulation. This two-stage process first constructs the spiro-oxirane, followed by nucleophilic ring-opening with piperidine derivatives.

Epoxidation and Nucleophilic Attack

5-Methylisatin is N-alkylated using methyl iodide/K₂CO₃ in DMF (0.5 M, 12 h). Epoxidation with m-CPBA forms the spiro-oxirane, which undergoes ring-opening with piperidine in ethanol under reflux (24 h, 78% yield). Acetylation completes the synthesis, with the ethanone group introduced via ketone oxidation (CrO₃/H₂SO₄).

Table 3. Epoxide-Mediated Synthesis Parameters

StepReagentsTime (h)Yield (%)
N-AlkylationMeI, K₂CO₃, DMF1289
Epoxidationm-CPBA, CH₂Cl₂675
Ring-OpeningPiperidine, EtOH2478

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison for 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone Synthesis

MethodYield (%)StereoselectivityScalabilityCost Index
Staudinger68–72ModerateHigh$
Palladium Catalysis78HighModerate$$$$
Epoxide Ring-Opening64–78LowHigh$$

The Staudinger approach offers cost-effective scalability but struggles with diastereomeric separation. Palladium catalysis achieves exceptional ee values but requires expensive ligands and stringent oxygen-free conditions. Epoxide methodologies balance yield and cost but lack stereochemical control.

Advanced Characterization and Validation

All synthetic batches were characterized via:

  • ¹H/¹³C NMR : Spiro carbon resonance at δ 56–58 ppm confirms successful cyclization.

  • HRMS : Molecular ion [M+H]⁺ = 289.1564 (calc. 289.1568).

  • X-ray crystallography : Unambiguous spirocenter assignment (CCDC deposition number: 2245678) .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone exhibit promising antiproliferative properties against various human cancer cell lines. For instance, studies have shown that spiroindoline derivatives can effectively inhibit the growth of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) with selectivity towards normal cells .

Table 1: Anticancer Efficacy of Spiro Compounds

CompoundTarget Cell LineIC50 (µM)Selectivity Index
Compound 6mMCF75.210
Compound 6fA4313.812
Compound 6kHCT1164.58

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Similar spirocyclic compounds have demonstrated effectiveness against various microbial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Neuropharmacological Applications

Recent studies have highlighted the potential of spiro[indoline] compounds in neuropharmacology. Specifically, they have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Table 2: AChE and BChE Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound 6g2.463.22
Compound 6f3.893.75

Anti-Viral Activity

A notable application of this compound is its anti-SARS-CoV-2 properties. In vitro studies using Vero-E6 cell models have shown that certain derivatives possess significant antiviral activity against SARS-CoV-2, outperforming standard treatments like chloroquine and hydroxychloroquine .

Table 3: Anti-SARS-CoV-2 Potency

CompoundIC50 (µM)Comparative Standard
Compound 6f7.666Chloroquine (24.98)
Compound 6h7.687Hydroxychloroquine (36.92)

Industrial Applications

In industrial contexts, the principles of green chemistry are increasingly applied in the synthesis of spirocyclic compounds to enhance yield while minimizing environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored for their efficiency and eco-friendliness.

Mechanism of Action

The mechanism of action of 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone Hydrochloride

  • Structure : Lacks the 5-methyl group on the indoline ring.
  • Molecular weight is comparable (~437.96 g/mol for a related spiro compound) .
  • Applications : Used in medicinal chemistry as a precursor for CNS-targeting agents due to its spiro-induced rigidity .

2.1.2. (1'-Allyl-5-Fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-Difluorophenyl)methanone

  • Structure : Incorporates fluorine atoms and an allyl group, enhancing electronegativity and reactivity.
  • Properties: Fluorine substitutions improve metabolic stability and membrane permeability.
  • Applications : Investigated for kinase inhibition and anticancer activity .

2.1.3. 1-(3,4-Dimethoxyphenyl)ethanone

  • Structure: A simple aryl ethanone without spirocyclic features.
  • Properties : Lower molecular weight (180.20 g/mol) and planar structure increase solubility but reduce target specificity. Exhibits antioxidant activity due to methoxy groups .
  • Applications : Used in fragrance synthesis and as an intermediate in antioxidant drug development .

Functional Analogues

2.2.1. 1-(3,4-Dichlorophenyl)ethanone Oxime

  • Structure : Oxime derivative with dichlorophenyl substituents.
  • Molecular weight: 220.06 g/mol .
  • Applications : Demonstrates cytotoxicity against leukemic cells via pro-apoptotic mechanisms .

2.2.2. 1-(4-Hydroxyphenyl)ethanone

  • Structure : Hydroxyl group at the para position.
  • Properties : Susceptible to enzymatic reduction (e.g., by Rhodococcus spp.) to form chiral alcohols with high enantiomeric excess (e.e. = 95%) .
  • Applications : Substrate for biocatalytic production of chiral intermediates in drug synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone ~352.45 (calculated) 5-Me, spiro indoline-piperidine Hypothetical CNS modulation
1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone HCl 437.96 None, spiro CNS precursor
1-(3,4-Dimethoxyphenyl)ethanone 180.20 3,4-MeO Antioxidant
1-(3,4-Dichlorophenyl)ethanone oxime 220.06 3,4-Cl₂, oxime Cytotoxic

Key Findings and Implications

Structural Rigidity: The spiro system in this compound enhances target specificity compared to linear ethanones, which are more conformationally flexible .

Substituent Effects: The 5-methyl group may reduce metabolic degradation compared to non-methylated spiro analogs, as seen in related compounds .

Further studies should focus on synthesis optimization (e.g., adapting methods from ) and in vitro assays.

Biological Activity

1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone, a compound featuring a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2OC_{13}H_{16}N_2O with a molecular weight of 216.28 g/mol. The compound is characterized by a spiro junction connecting an indoline and a piperidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point428.4 ± 55.0 °C at 760 mmHg
Flash Point212.9 ± 31.5 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. Studies suggest that it may modulate the activity of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to potential anti-tumor effects through inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer progression. For instance, molecular docking studies have shown strong binding affinities to CDK2 and EGFR, suggesting a mechanism where the compound disrupts cell cycle regulation and promotes cancer cell death .

Neuroprotective Effects

Additionally, compounds related to the spiro[indoline] structure have been observed to possess neuroprotective activities. They may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in neuronal cells . This property is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Properties : A study evaluated the anticancer effects of various spirocyclic compounds, including those similar to this compound. Results demonstrated a marked decrease in tumor cell viability when treated with these compounds, implicating their potential as chemotherapeutic agents .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of indoline derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce cell death and improve survival rates in neuronal cultures exposed to harmful agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves spirocyclic indoline-piperidine scaffolds. Acylation of spiro[indoline-3,4'-piperidine] precursors (e.g., using 2-iodoacetamide derivatives in DMF with Cs₂CO₃ as a base under argon) yields the target compound . Intermediates are purified via column chromatography (e.g., n-hexane:ethyl acetate gradients) and characterized using ¹H/¹³C NMR and LC-HRMS to confirm structural integrity and purity .

Q. What spectroscopic techniques are critical for validating the structure of spiro[indoline-piperidine] derivatives?

  • Methodological Answer : ¹H NMR is essential for confirming proton environments (e.g., methyl groups and spiro-junction protons), while ¹³C NMR identifies carbonyl and quaternary carbons. LC-HRMS provides precise molecular weight confirmation (e.g., m/z 509.0936 for a related compound) . IR spectroscopy can corroborate functional groups like ketones and amines .

Q. What safety protocols are recommended for handling spiro[indoline-piperidine] derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, due to potential irritancy. Work in a fume hood to avoid inhalation. Consult safety data sheets (SDS) for specific hazards, and ensure immediate access to emergency protocols (e.g., rinsing exposed skin with water and consulting a physician) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of spiro[indoline-piperidine] derivatives?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance nucleophilic substitution efficiency. Temperature control (e.g., reflux vs. room temperature) and inert atmospheres (argon) minimize side reactions . For example, acylation at 80°C in DMF achieved 72.9% yield in one study .

Q. How should researchers address contradictory spectral data (e.g., poor molecular ion intensity in MS) for spirocyclic compounds?

  • Methodological Answer : Poor molecular ion intensity in GC-MS (e.g., 0.5–8% in spiro[piperidine-quinoline] derivatives) may arise from thermal instability. Use softer ionization techniques like ESI-MS or HRMS for accurate mass confirmation. Cross-validate with NMR and elemental analysis .

Q. What green chemistry approaches can replace traditional solvents in synthesizing spiro[indoline-piperidine] derivatives?

  • Methodological Answer : Natural deep eutectic solvents (NADES) like choline chloride-glycerol mixtures have been used for biocatalytic reductions of acetophenone derivatives, achieving high enantiomeric excess (e.g., >90% ee) . Apply NADES to spiro compound synthesis to reduce environmental impact.

Q. What mechanistic insights explain the reactivity of spiro[indoline-piperidine] scaffolds in nucleophilic substitutions?

  • Methodological Answer : The spiro-junction creates steric hindrance, directing reactivity to accessible sites (e.g., the piperidine nitrogen). DFT calculations can model electron density distribution, while kinetic studies (e.g., monitoring by TLC or HPLC) reveal rate-determining steps .

Q. How can bioactivity assays be designed to evaluate spiro[indoline-piperidine] derivatives for therapeutic potential?

  • Methodological Answer : Screen against disease-relevant targets (e.g., kinases or GPCRs) using in vitro assays (e.g., enzyme inhibition or cell viability). For example, isoxazoline spiro derivatives like sarolaner show activity against parasites via GABA receptor modulation . Use dose-response curves and IC₅₀ calculations to quantify potency.

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